2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a cyclopropylmethyl group attached to a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the dihydropyrimidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted dihydropyrimidinones.
Scientific Research Applications
2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid hydrate
- 2-acetamido-3-cyclopropylpropanoic acid
- (2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Uniqueness
2-(Cyclopropylmethyl)-3,4-dihydropyrimidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylmethyl group and dihydropyrimidinone core make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O/c11-8-3-4-9-7(10-8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10,11) |
InChI Key |
AWCRCBXKXJTZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=CC(=O)N2 |
Origin of Product |
United States |
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